molecular formula C4H9NO B12280803 (2S)-2-methylazetidin-3-ol

(2S)-2-methylazetidin-3-ol

Cat. No.: B12280803
M. Wt: 87.12 g/mol
InChI Key: QIFJASJJDSEUFV-WUCPZUCCSA-N
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Description

(2S)-2-methylazetidin-3-ol is a chiral compound belonging to the azetidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methylazetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of N-protected amino alcohols using strong bases or acids. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic resolution. These methods are designed to produce the compound in larger quantities while maintaining high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methylazetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized azetidines.

Scientific Research Applications

(2S)-2-methylazetidin-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-methylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-methylazetidine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    (2S)-2-ethylazetidin-3-ol: Has an ethyl group instead of a methyl group, which can affect its steric properties and reactivity.

    (2S)-2-methylazetidin-2-ol: The hydroxyl group is positioned differently, leading to variations in its chemical behavior.

Uniqueness

(2S)-2-methylazetidin-3-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a methyl group. This combination of features makes it a versatile compound for various applications, particularly in the synthesis of chiral molecules and materials.

Properties

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

(2S)-2-methylazetidin-3-ol

InChI

InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4?/m0/s1

InChI Key

QIFJASJJDSEUFV-WUCPZUCCSA-N

Isomeric SMILES

C[C@H]1C(CN1)O

Canonical SMILES

CC1C(CN1)O

Origin of Product

United States

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